Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol
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Overview
Description
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is an organic compound with the molecular formula C18H20O3 It is known for its unique structure, which combines a benzoic acid moiety with a substituted phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol typically involves the reaction of benzoic acid derivatives with substituted phenylmethanol. One common method includes the esterification of benzoic acid with 2-(2-methylprop-1-enyl)phenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar chemical properties.
Phenylmethanol: An aromatic alcohol that shares structural similarities.
2-(2-methylprop-1-enyl)phenol: A compound with a similar substituent on the aromatic ring.
Uniqueness
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is unique due to its combined structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various fields make it a compound of significant interest.
Properties
CAS No. |
65977-82-4 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol |
InChI |
InChI=1S/C11H14O.C7H6O2/c1-9(2)7-10-5-3-4-6-11(10)8-12;8-7(9)6-4-2-1-3-5-6/h3-7,12H,8H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
BDNONBZLLWKVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1CO)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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